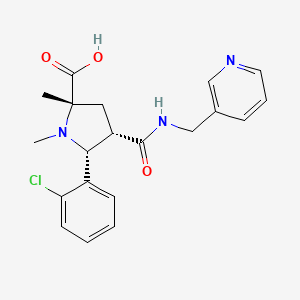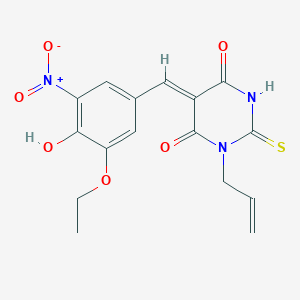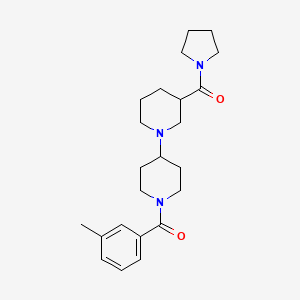
(2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(pyridin-3-ylmethylcarbamoyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(pyridin-3-ylmethylcarbamoyl)pyrrolidine-2-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a chlorophenyl group, and a pyridinylmethylcarbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include organolithium reagents, chlorinating agents, and carbamoylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(pyridin-3-ylmethylcarbamoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
(2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(pyridin-3-ylmethylcarbamoyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals .
Mechanism of Action
The mechanism by which (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(pyridin-3-ylmethylcarbamoyl)pyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, leading to changes in their activity and subsequent physiological effects .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Bromomethyl methyl ether: A compound used in the synthesis of various organic molecules.
Uniqueness
What sets (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(pyridin-3-ylmethylcarbamoyl)pyrrolidine-2-carboxylic acid apart from similar compounds is its unique combination of functional groups and stereochemistry. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry .
Properties
IUPAC Name |
(2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(pyridin-3-ylmethylcarbamoyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-20(19(26)27)10-15(18(25)23-12-13-6-5-9-22-11-13)17(24(20)2)14-7-3-4-8-16(14)21/h3-9,11,15,17H,10,12H2,1-2H3,(H,23,25)(H,26,27)/t15-,17-,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGALYWDCFAZCW-KNBMTAEXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1C)C2=CC=CC=C2Cl)C(=O)NCC3=CN=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C[C@@H]([C@@H](N1C)C2=CC=CC=C2Cl)C(=O)NCC3=CN=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4'-[1-(dimethylamino)ethyl]-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid](/img/structure/B5268669.png)
![2-(2,7-diazaspiro[4.5]dec-7-ylcarbonyl)-N,4-dimethylaniline](/img/structure/B5268678.png)
![2-(1-adamantylthio)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5268692.png)
![1'-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5268694.png)
![2-methyl-5-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran](/img/structure/B5268701.png)
![5-{[(2-fluorophenyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5268707.png)
![N-[2-(benzyloxy)ethyl]-2,2-diphenylacetamide](/img/structure/B5268714.png)
![2-(2-chlorobenzyl)-4-[2-(1H-pyrazol-1-yl)benzoyl]morpholine](/img/structure/B5268722.png)
![N-({1-[(2-isopropylpyrimidin-4-yl)methyl]pyrrolidin-3-yl}methyl)methanesulfonamide](/img/structure/B5268731.png)

![5-isopropyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5268751.png)
![4-[(E)-3-(diethylamino)prop-1-enyl]-2,3,5,6-tetrafluoro-N,N-dimethylaniline;oxalic acid](/img/structure/B5268760.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]tetrahydro-2H-pyran-2-carboxamide](/img/structure/B5268762.png)

